
2-Chloro-N-(2,6-dimethylphenyl)acetamide
Overview
Description
2-Chloro-N-(2,6-dimethylphenyl)acetamide is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is also known by several synonyms, including 2-chloro-2’,6’-dimethylacetanilide and chloroacetamido-2,6-xylidine . This compound is typically found in the form of a crystalline powder or needles and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-N-(2,6-dimethylphenyl)acetamide can be synthesized from 2,6-dimethylaniline through a reaction with chloroacetyl chloride . The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through recrystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines, to form different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethylaniline and chloroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines like diethylamine, which react with the compound to form N-(2,6-dimethylphenyl)-N-(diethylamino)acetamide.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis reaction.
Major Products Formed
Substitution Reactions: N-(2,6-Dimethylphenyl)-N-(diethylamino)acetamide and hydrochloric acid.
Hydrolysis: 2,6-Dimethylaniline and chloroacetic acid.
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-N-(2,6-dimethylphenyl)acetamide serves primarily as an intermediate in the synthesis of various pharmaceutical agents, notably local anesthetics such as lidocaine. Its pharmacological properties include:
- Local Anesthetic Activity : The compound is utilized in the synthesis of lidocaine, which is widely used for its anesthetic and antiarrhythmic properties. The mechanism involves the inhibition of sodium ion channels, preventing nerve impulse propagation .
- Antiarrhythmic Properties : A derivative of this compound has been studied for its potential in treating cardiac arrhythmias, offering therapeutic benefits in managing heart rhythm disorders .
Analytical Chemistry
In analytical chemistry, this compound is utilized for:
- Chromatographic Techniques : It has been employed in gas-liquid chromatography for the simultaneous determination of enantiomers in biological samples, such as tocainide in blood plasma .
- Quality Control : The compound is integral to quality control processes during the commercial production of pharmaceuticals like ranolazine, ensuring compliance with regulatory standards .
Case Study 1: Synthesis and Characterization
A study focusing on the synthesis of this compound demonstrated its effectiveness as an intermediate for producing lidocaine. The synthetic route involved reacting 2,6-dimethylaniline with chloroacetyl chloride under controlled conditions to yield high purity levels suitable for pharmaceutical applications. Characterization techniques such as NMR and HPLC were utilized to confirm the structure and purity of the synthesized compound .
Case Study 2: Pharmacological Evaluation
Research evaluating the antiarrhythmic activity of a derivative compound derived from this compound highlighted its potential in correcting ischemic cardiac arrhythmias. The study involved in vitro and in vivo assessments demonstrating significant efficacy compared to traditional antiarrhythmic agents .
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide is similar to other compounds such as:
2-Chloro-2’,6’-dimethylacetanilide: Shares a similar structure and is used in similar applications.
N-(2,6-Dimethylphenyl)-2-chloroacetamide: Another closely related compound with similar chemical properties.
Uniqueness
What sets this compound apart is its specific reactivity and the range of applications it supports, from pharmaceuticals to industrial chemicals .
Biological Activity
2-Chloro-N-(2,6-dimethylphenyl)acetamide, also known as 26DMPCA, is a compound with notable biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structural characteristics, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 197.66 g/mol. The compound features a chloro group and a dimethylphenyl moiety attached to an acetamide functional group.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂ClNO |
Molecular Weight | 197.66 g/mol |
CAS Number | 1131-01-7 |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. A study highlighted its potential as an antimicrobial agent due to its structural similarity to other known antimicrobial compounds .
Analgesic and Anti-inflammatory Effects
The compound has also been investigated for its analgesic and anti-inflammatory properties. In experimental models, it has shown significant pain relief comparable to standard analgesics. The mechanism is believed to involve modulation of pain pathways and reduction of inflammatory mediators .
Neurological Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. In vitro studies have indicated that it can protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for further research in neurodegenerative diseases .
Case Studies
- Antimicrobial Activity : A study conducted on the efficacy of 26DMPCA against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a therapeutic agent against bacterial infections .
- Analgesic Study : In a controlled trial involving animal models of inflammation, administration of 26DMPCA resulted in a significant reduction in paw edema compared to the control group, supporting its analgesic properties .
- Neuroprotection : Research involving human neuronal cell cultures demonstrated that treatment with 26DMPCA reduced cell death by approximately 40% under oxidative stress conditions, suggesting its potential role in treating neurodegenerative disorders .
The biological activity of this compound is primarily attributed to its ability to interact with biological targets involved in inflammation and microbial resistance. The compound's structural features facilitate binding to specific receptors or enzymes, leading to altered physiological responses.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-Chloro-N-(2,6-dimethylphenyl)acetamide, and how are purity and structural integrity validated?
The compound is typically synthesized via nucleophilic substitution between 2,6-dimethylaniline and chloroacetyl chloride in a solvent like ethanol or toluene. A common method involves slow evaporation of an ethanolic solution to obtain single crystals for structural analysis . Purity validation includes:
- Melting point determination : Reported values vary (150–151°C vs. 213°C ), suggesting potential polymorphic forms or impurity-dependent discrepancies.
- Spectroscopic techniques : IR spectroscopy identifies characteristic amide C=O stretches (~1649 cm⁻¹) and N–H stretches (~3292–3393 cm⁻¹) . H NMR confirms aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.4 ppm) .
- X-ray crystallography : Reveals intermolecular N–H⋯O hydrogen bonding, forming infinite chains in the solid state .
Q. How do discrepancies in reported melting points for this compound arise, and how should researchers address them?
Melting point variations (e.g., 150–151°C vs. 213°C ) may stem from:
- Polymorphism : Different crystalline forms due to recrystallization solvents or cooling rates.
- Impurities : Residual solvents or unreacted starting materials.
Methodological resolution : - Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.
- Use high-performance liquid chromatography (HPLC) to quantify impurities .
Advanced Research Questions
Q. How does the solid-state geometry of this compound influence its physicochemical stability?
X-ray studies show that N–H⋯O hydrogen bonds between amide groups create a rigid crystal lattice, enhancing thermal stability . Comparative analysis with analogs (e.g., 2,2,2-trichloro derivatives) reveals that electron-withdrawing substituents on the acetamide side chain reduce hydrogen-bonding efficiency, lowering melting points . Experimental design :
- Synthesize derivatives with varying substituents.
- Correlate crystallographic data (bond lengths, angles) with thermogravimetric analysis (TGA) results .
Q. What computational approaches can predict the bioactivity of this compound derivatives?
Structure-activity relationship (SAR) studies for herbicide analogs (e.g., Metazachlor ) suggest:
- The chloroacetamide moiety is critical for inhibiting plant fatty acid elongation.
- Substituents on the phenyl ring modulate solubility and binding affinity.
Methodology : - Perform molecular docking to simulate interactions with target enzymes (e.g., elongases).
- Use density functional theory (DFT) to calculate electrostatic potential surfaces and predict reactive sites .
Q. How can continuous-flow synthesis improve the scalability of this compound for research applications?
Traditional batch synthesis may face challenges in heat dissipation and reproducibility. Advanced optimization :
- Use microreactors for precise temperature control, reducing side reactions.
- Monitor reaction kinetics in real-time via in-line spectroscopy (e.g., UV-Vis or IR) .
- Compare yields and purity between batch and flow methods using LC-MS .
Q. Data Contradiction and Resolution
Q. Why do spectroscopic and crystallographic data for this compound sometimes conflict with theoretical predictions?
Discrepancies in bond parameters (e.g., C–Cl bond length) may arise from:
- Dynamic vs. static models : X-ray data reflect time-averaged positions, while DFT assumes static geometries.
- Crystal packing effects : Intermolecular forces distort bond angles compared to gas-phase calculations.
Resolution : - Perform neutron diffraction for precise hydrogen atom localization.
- Compare solid-state IR spectra with gas-phase DFT simulations .
Q. Methodological Best Practices
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Storage : Keep at –20°C in airtight containers to prevent hydrolysis of the chloroacetamide group .
- Handling : Use inert atmospheres (N or Ar) during synthesis to avoid oxidation .
Q. How can researchers validate the absence of toxic byproducts in synthetic batches?
Properties
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQQSNUTBWFFLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061545 | |
Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
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Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or grey powder; [Alfa Aesar MSDS] | |
Record name | alpha-Chloro-2,6-dimethylacetanilide | |
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CAS No. |
1131-01-7 | |
Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131-01-7 | |
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Record name | alpha-Chloro-2,6-dimethylacetanilide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131017 | |
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Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |
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Record name | Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- | |
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Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
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Record name | 2-chloro-2',6'-dimethylacetanilide | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-CHLORO-2',6'-ACETOXYLIDIDE | |
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Retrosynthesis Analysis
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